4-甲基-3-(4H-1,2,4-三唑-4-基)苯胺

描述

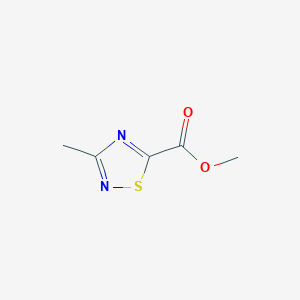

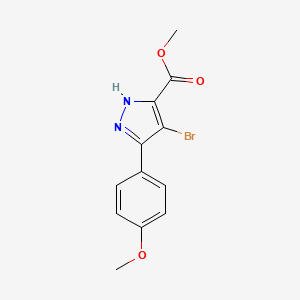

4-Methyl-3-(4H-1,2,4-triazol-4-yl)aniline , also known by its chemical formula C<sub>9</sub>H<sub>10</sub>N<sub>3</sub> , is a compound with intriguing properties. Let’s explore further.

Synthesis Analysis

The synthesis of this compound involves the reaction of aniline (C<sub>6</sub>H<sub>5</sub>NH<sub>2</sub>) with 4-methyl-4H-1,2,4-triazole. The resulting product is the target compound, which possesses both aromatic and triazole moieties. The synthetic route may vary, but this fundamental reaction forms the core of its preparation.

Molecular Structure Analysis

The molecular structure of 4-Methyl-3-(4H-1,2,4-triazol-4-yl)aniline reveals a fused triazole ring attached to an aniline group. The triazole ring imparts unique electronic properties, making this compound interesting for various applications.

Chemical Reactions Analysis

This compound can participate in diverse chemical reactions due to its functional groups. For instance:

- Acylation : The amino group in aniline can undergo acylation reactions.

- Substitution Reactions : The triazole ring may undergo nucleophilic substitution reactions.

- Oxidation/Reduction : The aromatic system can be oxidized or reduced under appropriate conditions.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature.

- Solubility : It may dissolve in certain solvents.

- Color : The compound’s color can vary.

- Stability : Consider its stability under different conditions.

科学研究应用

1. 杂环化学中的三唑衍生物

M. Nikpour 和 H. Motamedi (2015) 探索了 4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇的甲基化,获得了在杂环化学中具有潜在意义的各种三唑衍生物。这项工作展示了三唑化合物在合成新型杂环化合物中的多功能性 (Nikpour & Motamedi, 2015)。

2. 微管结合剂中的三唑类似物

Kristin Odlo 等人 (2010) 合成了喜树碱 A-4 的 1,2,3-三唑类似物,突出了三唑衍生物在开发微管结合剂中的作用。这项研究强调了三唑化合物在癌症治疗和药物开发中的潜力 (Odlo et al., 2010)。

3. 光致发光铜(I)配合物

Gerald F. Manbeck 等人 (2011) 研究了结合了酰胺三唑的杂配体铜(I)配合物,展示了三唑衍生物在开发光致发光材料中的重要性。此类研究为材料科学开辟了新途径,特别是在发光应用中 (Manbeck et al., 2011)。

4. 基于三唑的席夫碱用于苯胺识别

M. S. Kumar 等人 (2011) 研究了一种基于三唑的席夫碱,用于选择性检测苯胺等有毒芳香胺。这项研究表明三唑化合物在开发用于环境和健康应用的选择性传感器中的用途 (Kumar et al., 2011)。

5. 三唑衍生物中的胆碱酯酶抑制剂

U. Mohsen (2012) 合成了三唑和三唑并噻二嗪衍生物作为胆碱酯酶抑制剂,突出了它们在治疗阿尔茨海默氏症等神经系统疾病中的潜在应用 (Mohsen, 2012)。

安全和危害

- Toxicity : Assess its toxicity profile.

- Handling Precautions : Proper lab practices are essential.

- Environmental Impact : Consider its impact on the environment.

未来方向

Research avenues include:

- Biological Activity : Investigate its potential as an antimicrobial, antifungal, or anticancer agent.

- Materials Science : Explore its use in organic electronics or catalysis.

- Drug Development : Assess its pharmacological properties.

属性

IUPAC Name |

4-methyl-3-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-2-3-8(10)4-9(7)13-5-11-12-6-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNPQSHIMCQHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)

![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)

![1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1451544.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine](/img/structure/B1451546.png)

![7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1451547.png)

![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)

![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)